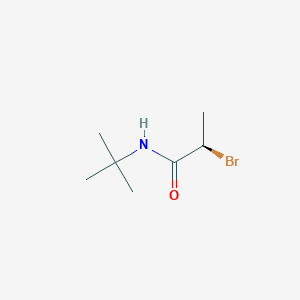
2-Bromo-N-tert-butylpropanamide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-tert-butylpropanamide, ®- is a chiral compound with the molecular formula C7H14BrNO. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-tert-butylpropanamide, ®- typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of 2-Bromo-N-tert-butylpropanamide, ®- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-tert-butylpropanamide, ®- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Substitution: Formation of N-tert-butylpropanamide derivatives.
Reduction: Formation of N-tert-butylpropanamine.
Oxidation: Formation of various oxidized derivatives depending on the conditions
Scientific Research Applications
2-Bromo-N-tert-butylpropanamide, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-tert-butylpropanamide, ®- involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylpropanamide
- 2-Bromo-N-ethylpropanamide
- 2-Bromo-N-isopropylpropanamide
Uniqueness
2-Bromo-N-tert-butylpropanamide, ®- is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and in the preparation of chiral intermediates .
Properties
CAS No. |
94347-54-3 |
|---|---|
Molecular Formula |
C7H14BrNO |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
(2R)-2-bromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
ASGVEEBOYNWWJR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC(C)(C)C)Br |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















